(4-Methylsulfanylphenyl)acetaldehyde

Description

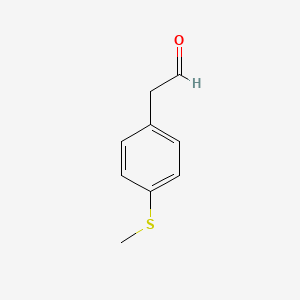

(4-Methylsulfanylphenyl)acetaldehyde is an aromatic aldehyde derivative featuring a phenyl ring substituted with a methylsulfanyl (-SCH₃) group at the para position, linked to an acetaldehyde moiety. Its molecular formula is C₉H₁₀OS, with a molar mass of 166.24 g/mol. The methylsulfanyl group confers unique electronic and steric properties, influencing reactivity, polarity, and applications.

Properties

IUPAC Name |

2-(4-methylsulfanylphenyl)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c1-11-9-4-2-8(3-5-9)6-7-10/h2-5,7H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYPNZBIRXXYZMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=C(C=C1)CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50708049 | |

| Record name | [4-(Methylsulfanyl)phenyl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109347-44-6 | |

| Record name | 4-(Methylthio)benzeneacetaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109347-44-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-(Methylsulfanyl)phenyl]acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50708049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylsulfanylphenyl)acetaldehyde typically involves a multi-step reaction process. One common method includes the following steps :

Trichlorophosphate Reaction: The initial step involves reacting the starting material with trichlorophosphate at temperatures ranging from -5°C to 45°C for about 7 hours.

Sodium tert-Pentoxide Reaction: The intermediate product is then treated with sodium tert-pentoxide at 0°C to 30°C for 3 hours.

Sodium Hydroxide Reaction: Finally, the product is subjected to a reaction with sodium hydroxide in water at 55°C to 60°C for 2 hours.

Industrial Production Methods

In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Methylsulfanylphenyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methylsulfanyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as halides, amines, and thiols are commonly used in substitution reactions.

Major Products Formed

Oxidation: 4-Methylsulfanylbenzoic acid.

Reduction: 4-Methylsulfanylphenylethanol.

Substitution: Various substituted phenylacetaldehydes depending on the nucleophile used.

Scientific Research Applications

(4-Methylsulfanylphenyl)acetaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methylsulfanylphenyl)acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methylsulfanyl group can also participate in redox reactions, influencing cellular redox balance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent on the phenyl ring significantly alters physical properties (e.g., boiling point, polarity) and chemical behavior. Key analogs include:

2-(4-Hydroxyphenyl)acetaldehyde

- Substituent : -OH (para)

- Molecular Weight : 136.15 g/mol

- Polarity : High due to hydrogen bonding capability of -OH.

- Reactivity : The hydroxyl group increases acidity, making it prone to oxidation and participation in conjugation reactions. Likely used in pharmaceutical intermediates or plant metabolites .

2-(Chlorophenyl)acetaldehyde Isomers

- Substituent : -Cl (ortho, meta, para)

- Boiling Points : Similar across isomers (~20–25°C inferred from acetaldehyde derivatives), but GC retention times vary due to structural differences (e.g., 2-chloro-2-phenylacetaldehyde elutes faster than para isomers) .

- Applications : Chemical synthesis; chlorine’s electron-withdrawing nature enhances electrophilicity at the aldehyde group .

2-(4-Methylphenoxy)acetaldehyde

- Substituent : -OCH₃ (para)

- Polarity : Moderate (less polar than -OH but more than -SCH₃).

- Stability: The phenoxy group’s resonance effects may stabilize the aldehyde moiety compared to methylsulfanyl .

(4-Methylsulfanylphenyl)acetaldehyde

- Substituent : -SCH₃ (para)

- Molecular Weight : 166.24 g/mol (calculated).

- Polarity : Moderate; sulfur’s polarizability increases lipophilicity compared to -OH or -Cl.

- It may also act as a leaving group in substitution reactions.

Comparative Data Table

*Boiling points for substituted derivatives estimated based on increased molecular weight and aromaticity compared to acetaldehyde.

‡Inferred from sulfur-containing analogs used in flavor/agrochemical industries.

Research Findings on Reactivity and Stability

- Electron-Donating vs. Withdrawing Groups : The -SCH₃ group in this compound donates electrons via resonance, stabilizing the aldehyde group and reducing electrophilicity compared to -Cl derivatives .

- Thermal Stability : Sulfur-containing compounds may decompose under heat to form acetaldehyde or acetic acid, as seen in metaldehyde degradation .

- Analytical Detection: GC-MS with sulfur-specific detectors (e.g., flame photometric detection) could differentiate this compound from non-sulfur analogs .

Biological Activity

(4-Methylsulfanylphenyl)acetaldehyde, with the CAS number 109347-44-6, is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of aldehydes and is characterized by the presence of a methylthio group attached to a phenyl ring. The molecular formula is , indicating a relatively simple structure that may exhibit diverse biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Its mechanism of action may involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes, disrupting metabolic pathways.

- Receptor Binding : It could potentially bind to receptors, affecting signal transduction processes.

- Cell Cycle Arrest : Similar compounds have shown the ability to induce cell cycle arrest in cancerous cells, suggesting that this compound could exhibit anticancer properties .

Antimicrobial Properties

Research indicates that this compound may possess antimicrobial activity. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth. The compound's structure allows it to penetrate microbial membranes effectively.

Anticancer Activity

Several studies have investigated the potential anticancer effects of this compound. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines. For instance, it was found to significantly reduce cell viability in multiple myeloma cells at concentrations as low as 10 μM, indicating a potential for development as an anticancer therapeutic agent .

Case Studies and Research Findings

- In Vitro Studies : A study focusing on the cytotoxic effects of this compound on human cancer cell lines revealed that it induces cell cycle arrest at the G2/M phase. This effect was attributed to the compound's ability to interfere with microtubule dynamics, similar to other known anticancer agents .

- Antimicrobial Testing : In a series of antimicrobial assays, this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various strains, showcasing its potential as a broad-spectrum antimicrobial agent.

- Mechanistic Insights : Further research into the compound's mechanism revealed that it may act by generating reactive oxygen species (ROS), leading to oxidative stress in microbial cells and subsequent cell death .

Comparative Analysis

To better understand the unique properties of this compound, it can be compared with similar compounds:

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-(4-Fluorophenyl)ethene-1-sulfonamide | Antimicrobial, Anticancer | Enzyme inhibition and receptor binding |

| 2-(4-Chlorophenyl)ethene-1-sulfonamide | Antimicrobial | Similar mechanisms as above |

| 2-(4-Bromophenyl)ethene-1-sulfonamide | Anticancer | Potentially different steric effects |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.